3-Bromo-5,7-dihydrofuro[3,4-b]pyridine
Description
Significance of the Furo[3,4-b]pyridine Core as a Chemical Scaffold
The furo[3,4-b]pyridine core is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has made furopyridine derivatives a subject of intense research in drug discovery. nih.gov Compounds incorporating this scaffold have been investigated for a variety of therapeutic applications, including as anticancer agents, kinase inhibitors, and anti-infective agents. frontiersin.orgresearchgate.net The specific arrangement of the furan (B31954) and pyridine (B92270) rings in the [3,4-b] isomer influences the molecule's shape and the presentation of its functional groups, which in turn dictates its interaction with biological macromolecules. The development of efficient synthetic methods to access a variety of substituted furo[3,4-b]pyridines is crucial for exploring the full potential of this scaffold in medicinal chemistry. researchgate.netresearchgate.net
Positioning of 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine within Medicinal and Materials Sciences Research
Within the broader family of furopyridines, this compound serves as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug screening and materials development. The dihydrofuro moiety in its structure offers a degree of conformational flexibility compared to the fully aromatic parent, which can be advantageous for optimizing binding to biological targets. In materials science, the furopyridine scaffold is being explored for its potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netmagtech.com.cnresearchgate.net The incorporation of bromine can influence the electronic properties of the molecule and provide a site for further functionalization to tune its performance in such applications.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,7-dihydrofuro[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVAGIOSWDHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296745 | |
| Record name | 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256809-13-8 | |
| Record name | 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 5,7 Dihydrofuro 3,4 B Pyridine and Analogues
Strategic Approaches to Precursor Synthesis and Functionalization
The assembly of the target furo[3,4-b]pyridine core relies on the careful preparation and functionalization of its constituent parts: a dihydrofuran moiety and a pyridine (B92270) ring system.
Another effective strategy is the regioselective cyclization of specifically designed precursors. For instance, ortho-alkynylquinoline-Morita-Baylis-Hillman adducts can undergo a 5-exo-dig cyclization to yield dihydrofuro[3,4-b]quinolines, a related fused heterocyclic system. researchgate.net This type of intramolecular cyclization highlights a pathway where a suitably functionalized aliphatic chain is used to form the dihydrofuran ring. Although applied to a quinoline (B57606) core, the fundamental principles of this cyclization are applicable to pyridine-based systems for constructing the dihydrofuran portion.
Achieving the correct substitution pattern on the pyridine ring is paramount for the synthesis of the target compound. The inherent reactivity of the pyridine ring often makes regioselective functionalization challenging. Modern synthetic methods have overcome these hurdles through the use of highly reactive intermediates like pyridynes. nih.gov
The generation of a 3,4-pyridyne intermediate offers a powerful method for introducing substituents at the C3 and C4 positions. rsc.orgresearchgate.net A key strategy for controlling the regioselectivity of nucleophilic additions to these intermediates involves the "aryne distortion model". nih.gov Researchers have demonstrated that placing an electron-withdrawing substituent, such as a bromide at the C5 position of the pyridine ring, can perturb the pyridyne geometry. This distortion directs incoming nucleophiles to attack the C3 position, providing a highly controlled method for installing substituents at the desired location. nih.gov This approach is particularly relevant for the synthesis of 3-bromo-substituted analogues.
Alternative strategies for functionalizing the 2,3,4-positions of pyridine involve the generation of pyridine carbenes (PyCs) using various transition metals, which allows for C-H bond activation at otherwise less reactive sites. eurekaselect.com Another approach involves the regioselective lithiation of a substituted pyridine, such as 3-chloro-2-ethoxypyridine, followed by transmetalation and elimination to form a 3,4-pyridyne, which can then be trapped by various reagents. researchgate.net
| Precursor Example | Intermediate | Directing Group | Outcome | Citation |
| Pyridylsilyltriflate | 3,4-Pyridyne | C5-Bromide | Induces aryne distortion, directing nucleophilic attack to C3. | nih.gov |
| 3-Chloro-2-ethoxypyridine | 4-Lithiated Pyridine -> 3,4-Pyridyne | 2-Ethoxy | Enables regioselective lithiation at C4 for pyridyne formation. | rsc.orgresearchgate.net |
Core Ring Formation through Cyclization Reactions
Once the appropriately functionalized precursors are obtained, the core furo[3,4-b]pyridine ring system is constructed through cyclization reactions. These can involve either the coupling of separate pyridine and dihydrofuran building blocks or the intramolecular cyclization of a single, multifunctionalized molecule.
Multi-component reactions provide an efficient pathway to complex heterocyclic systems from simple starting materials. For example, a series of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives can be synthesized through a three-component reaction of an aldehyde, a 5-aminopyrazole, and tetronic acid (a dihydrofuranone derivative) in an ionic liquid. researchgate.netsemopenalex.org This demonstrates the principle of converging building blocks to rapidly assemble the fused core.
Cascade reactions, where a series of bond-forming events occur in a single operation, are also powerful tools. The synthesis of pyrazolo[3,4-b]pyridines, an analogous N-heterocyclic system, can be achieved via a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. nih.gov This type of reaction, which can be categorized as a 6-endo-dig or 5-exo-dig cyclization, is also employed in the synthesis of dihydrofuro[3,4-b]quinolines and illustrates a robust method for forming the six-membered pyridine ring onto a pre-existing five-membered ring precursor. researchgate.netnih.gov A one-pot synthesis of furo[3,4-b]pyridin-5(7H)-ones has also been reported, starting from 2-bromopyridine-3-carboxylic acid and various carbonyl compounds. researchgate.net
Intramolecular annulation, the formation of a ring from a single molecular chain, is a highly effective strategy for constructing the furo[3,4-b]pyridine skeleton. An efficient method for synthesizing benzofuro[3,2-b]pyridines (a related isomer) involves a palladium-catalyzed intramolecular dual C–H activation of 3-phenoxypyridine (B1582220) 1-oxides. acs.org This process creates the fused furan (B31954) ring by forming a C-C bond and a C-O bond in a single, oxidative cyclization step. The resulting N-oxide can then be easily deoxygenated to yield the final benzofuro[3,2-b]pyridine. acs.org
Similarly, annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes can produce 1,4-dihydrobenzofuro[3,2-b]pyridines. rsc.orgresearchgate.net These reactions showcase how a linear precursor containing the necessary components can be folded into the desired bicyclic structure under the influence of a base or catalyst.
Catalytic Systems for Enhanced Synthesis
Catalysis is central to many modern synthetic strategies for furo[3,4-b]pyridines and their analogues, offering improved efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems have been employed for different steps of the synthesis.
Palladium catalysts are notably used in oxidative cyclization reactions, such as the dual C-H activation of 3-phenoxypyridine 1-oxides to form the benzofuro[3,2-b]pyridine core. acs.org For the synthesis of related pyrazolo[3,4-b]pyridine systems, Lewis acids like Zirconium tetrachloride (ZrCl₄) have proven effective in catalyzing the cyclization of an aminopyrazole with an unsaturated ketone. mdpi.com
Copper-catalyzed reactions are also utilized, for instance, in coupling 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with various sulfonamides. growingscience.com Furthermore, other transition metals have found use in the synthesis of the core pyridine ring itself; for example, Manganese(III) acetylacetonate (B107027) (Mn(acac)₃) can catalyze the reaction of vinyl azides with cyclopropanols to form pyridines. organic-chemistry.org
The table below summarizes various catalytic systems used in the synthesis of furo[3,4-b]pyridines and related heterocyclic structures.
| Catalyst | Reaction Type | Application Example | Citation |
| Palladium (Pd) | Oxidative Cyclization / Dual C-H Activation | Synthesis of benzofuro[3,2-b]pyridine 1-oxides | acs.org |
| Zirconium tetrachloride (ZrCl₄) | Cyclization / Condensation | Synthesis of pyrazolo[3,4-b]pyridines | mdpi.com |
| Copper (Cu) Iodide | Coupling Reaction | Coupling of sulfonamides to a pyrazolo[3,4-b]pyridine core | growingscience.com |
| Silver (Ag) Carbonate | Protodecarboxylation | Decarboxylation of heteroaromatic carboxylic acids | organic-chemistry.org |
| Manganese(III) acetylacetonate | Ring Formation | Synthesis of pyridines from vinyl azides | organic-chemistry.org |
Metal-Mediated Cross-Coupling Strategies for Derivative Synthesis (e.g., Suzuki, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the derivatization of halogenated heterocyclic compounds like 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine. wikipedia.orgethernet.edu.et These reactions allow for the introduction of a wide array of substituents onto the furo[3,4-b]pyridine core.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organohalide with an organoboron compound. nih.govnih.gov For bromo-pyridine derivatives, this approach is highly effective due to its tolerance for various functional groups and generally good yields. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a base in an aqueous system. researchgate.net The diversification of pyridine derivatives through Suzuki coupling has been demonstrated with various arylboronic acids, producing novel compounds in moderate to good yields. nih.govresearchgate.net The robustness of this method allows for its application on a gram scale, highlighting its utility in synthetic chemistry. nih.gov
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines This table is illustrative of typical conditions used for Suzuki-Miyaura reactions involving bromo-pyridine substrates.
| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Low to Good | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |
Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.org This method is valuable in the synthesis of complex heterocyclic systems. For instance, an intramolecular Stille-Kelly coupling has been a key step in the synthesis of benzo wikipedia.orgsoton.ac.ukfuropyridine ring systems, which are structurally related to furo[3,4-b]pyridines. wikipedia.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Organostannanes are stable in air and moisture, though they are known for their toxicity. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org It is particularly useful for introducing alkynyl moieties, which are versatile functional groups for further transformations. researchgate.netresearchgate.net The Sonogashira coupling has been successfully applied to various bromo-pyridine nuclei to produce alkynyl-pyridine derivatives in high yields. soton.ac.uk The reaction conditions are compatible with a range of functional groups, including free alcohols and amines. soton.ac.uk
Table 2: Substrate Scope in Sonogashira Coupling of a Bromo-fluorocyanopyridine Data from a study on 6-bromo-3-fluoro-2-cyanopyridine, demonstrating the versatility of the Sonogashira reaction.
| Alkyne Substituent | Yield (%) | Reference |
|---|---|---|
| Unfunctionalized (e.g., Phenyl) | 85-93 | soton.ac.uk |
| Free Alcohol | 90 | soton.ac.uk |
| Pyridine | 64 | soton.ac.uk |
| Morpholine | 97 | soton.ac.uk |
Organocatalytic Approaches to Fused Pyridine Systems
Organocatalysis offers an alternative to metal-mediated reactions, often providing milder reaction conditions and avoiding toxic metal residues. For the synthesis of fused pyridine systems analogous to furo[3,4-b]pyridine, several approaches have been developed.
One notable method is the Pictet-Spengler reaction, an acid-catalyzed process, which has been used to synthesize 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This reaction involves the condensation of an amine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.org While not strictly an organocatalytic reaction in the modern sense of using small organic molecules as catalysts, it represents a non-metal-catalyzed route to related fused systems. Another example is the use of a simple amine base, such as triethylamine, to mediate the annulation of aurone-derived imines with terminal alkynes, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. rsc.org These methods showcase the potential for constructing the core heterocyclic structure without transition metals.
Asymmetric Synthetic Routes to Chiral Analogues
The development of asymmetric routes to prepare chiral furo[3,4-b]pyridine analogues is of significant interest. While specific examples for this compound are not extensively documented, methodologies applied to similar heterocyclic systems can be extrapolated.
Chiral-at-metal complexes, such as those involving Rhodium(III), have been successfully used to catalyze asymmetric Friedel–Crafts-type alkylation/cyclization reactions to produce chiral pyrazolo[3,4-b]pyridine analogues with high yields (81–98%) and excellent enantioselectivity (85–99% ee). rsc.org Copper-catalyzed systems employing chiral diphosphine ligands have also proven effective for the highly enantioselective and chemoselective alkylation of alkenyl pyridines. researchgate.net Furthermore, the design of novel planar-chiral ligands, such as oxazole-pyridine N,N-ligands, has enabled palladium-catalyzed asymmetric cyclization reactions, yielding biologically active chiral molecules. dicp.ac.cn These strategies highlight the potential for synthesizing enantiomerically enriched derivatives of the furo[3,4-b]pyridine scaffold. General methods for creating chiral centers are controlled by chiral substrates, ligands, or catalysts, which influence enantioselectivity through steric and electronic effects. nih.gov
Non-Conventional Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and move towards greener chemical processes, non-conventional energy sources like microwave and ultrasound irradiation have been employed in the synthesis of furo[3,4-b]pyridine and its analogues.
Microwave-Assisted Synthesis (MWAS) in Furo[3,4-b]pyridine Derivatization
Microwave-assisted organic synthesis (MWAS) has become a powerful tool for accelerating reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.net This technique has been applied to various multi-component reactions to construct complex heterocyclic systems, including pyrano-fused pyrazolo[3,4-b]pyridines and pyridine glycosides. researchgate.netnih.gov The advantages of MWAS include operational simplicity, shorter reaction times, and often easier work-up procedures, making it a promising strategy for the derivatization of the furo[3,4-b]pyridine core. researchgate.netrsc.orgeurekaselect.com
Ultrasound-Assisted Synthesis (USAS) for Improved Reaction Efficiency
Ultrasound-assisted synthesis (USAS) utilizes the energy of acoustic cavitation to enhance chemical reactivity. researchgate.net This technique has been shown to improve reaction efficiency, leading to higher yields and shorter reaction times. researchgate.netnih.gov A convenient one-pot, three-component condensation reaction for the synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline] derivatives was successfully carried out under ultrasound irradiation, resulting in high yields. nih.gov The main advantage noted was that the products obtained under ultrasonic conditions can differ from those produced by classical heating, indicating a unique reactive environment. nih.gov This environmentally friendly method is easy to use and requires low energy input, making it an attractive option for synthesizing furo[3,4-b]pyridine derivatives. researchgate.netudistrital.edu.co
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity is a central goal in synthetic chemistry. The optimization of reaction parameters such as catalyst, base, solvent, and temperature is critical for the successful synthesis of this compound derivatives.
For metal-mediated cross-coupling reactions, the choice of catalyst and ligands is paramount. For example, in Suzuki couplings of 3-bromopyridine, Pd(OAc)₂ was found to be highly efficient in aqueous media. researchgate.net The reaction scope can be significantly influenced by the electronic nature of the substituents on the coupling partners. In the synthesis of tetrahydrofuro[3,2-c]pyridines, it was found that starting materials with electron-donating groups led to significantly higher yields compared to those with strong electron-withdrawing groups. beilstein-journals.org Similarly, achieving regioselectivity is crucial when multiple reactive sites are present. Studies on the arylation of poly-brominated pyridines have provided insights into the order of substitution, which is essential for controlling the outcome of the reaction. beilstein-journals.org The development of switchable C≡C bond activation approaches for synthesizing pyrazolo[3,4-b]pyridines also demonstrates how reaction conditions can be manipulated to achieve excellent regioselectivity. nih.gov
Table 3: Optimization of Pictet-Spengler Reaction for a Furo[3,2-c]pyridine System This table demonstrates the effect of varying reaction conditions on the yield of a related fused pyridine system.
| Solvent | Time (h) | Temperature (°C) | Acid (equiv.) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Toluene | 2 | 110 | HCl (1.0) | 25 | beilstein-journals.org |
| 1,4-Dioxane | 2 | 70 | HCl (1.0) | 8 | beilstein-journals.org |
| Acetic Acid | 24 | 50 | TsOH (3.0) | 13 | beilstein-journals.org |
| Acetic Acid | 24 | rt | HCl (2.0) | 31 | beilstein-journals.org |
Reaction Mechanisms and Chemical Transformations of 3 Bromo 5,7 Dihydrofuro 3,4 B Pyridine
Mechanistic Investigations of Core Formation Pathways
The assembly of the fused furo[3,4-b]pyridine core is a subject of significant synthetic interest, with various mechanistic pathways being explored to achieve its efficient construction. These strategies often involve elegant one-pot procedures that build molecular complexity from simple precursors.
Elucidation of Cascade Reactions and Multi-Component Processes
Multi-component reactions (MCRs) and cascade (or domino) sequences are powerful strategies for the synthesis of complex heterocyclic systems like furo[3,4-b]pyridines from simple starting materials in a single operation. researchgate.netnih.gov These reactions are prized for their efficiency and atom economy, proceeding through a series of intra- and intermolecular reactions where the product of one step is the substrate for the next. nih.gov
A plausible MCR approach to the furo[3,4-b]pyridine skeleton could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, reminiscent of the classical Hantzsch pyridine (B92270) synthesis. researchgate.netwum.edu.pk The reaction cascade would initiate with the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) of the ester. A subsequent Michael addition, cyclization, and dehydration/oxidation sequence would then construct the fused pyridine ring. The specific precursors for 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine would be selected to incorporate the dihydrofuran moiety and the bromine atom at the appropriate positions.
Analysis of Nucleophilic Addition and Cycloaddition Mechanisms
The formation of the pyridine ring within the furo[3,4-b]pyridine scaffold can also be analyzed through the lens of nucleophilic addition and cycloaddition mechanisms. For instance, the synthesis of related benzofuro[3,2-b]pyridines has been achieved through reactions of aurone-derived imines with terminal alkynes, showcasing a pathway that involves conjugate addition and subsequent cyclization.
Another relevant mechanistic pathway involves pyridyne intermediates. The generation of a 3,4-pyridyne, a highly reactive intermediate, in the presence of a suitable trapping agent can lead to the formation of substituted pyridines. nih.gov The regioselectivity of nucleophilic attack on the pyridyne is influenced by substituents on the ring. nih.gov While not a direct synthesis of the fused furan (B31954) ring, this methodology is crucial for understanding the construction and functionalization of the pyridine portion of the molecule, which could then be further elaborated to form the complete furo[3,4-b]pyridine system.
Reactivity of the Bromine Moiety in Transformation
The bromine atom at the C3-position of the furo[3,4-b]pyridine ring is not merely a static substituent; it is a key functional group that activates the molecule for a wide range of subsequent chemical transformations. Its electron-withdrawing nature and its ability to act as a good leaving group are central to its reactivity.
Nucleophilic Substitution Reactions at the Bromine Center
The carbon-bromine bond on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In a closely related analogue, 3-Bromofuro[3,4-b]pyridine-5,7-dione, the bromine atom can be displaced by nucleophiles such as primary amines under reflux conditions in acetic acid. This reaction proceeds via a classic SNAr mechanism, where the nucleophile attacks the electron-deficient carbon bearing the bromine, forming a Meisenheimer complex intermediate. The subsequent departure of the bromide ion restores the aromaticity of the pyridine ring. The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a crucial role in the efficiency of the substitution.
| Nucleophile | Reagents and Conditions | Product |
| 2-Ethyl-1-hexylamine | Acetic acid, Reflux, 12 hours | 3-(2-Ethyl-1-hexylamino)furo[3,4-b]pyridine-5,7-dione |
Table 1: Example of Nucleophilic Substitution on a 3-Bromofuro[3,4-b]pyridine analogue.
Participation of Bromine in Palladium-Catalyzed Coupling Reactions
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Reactions such as Suzuki, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at the C3-position.
The general catalytic cycle for these reactions begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck) with the coupling partner. The final step is reductive elimination, which forms the new C-C bond, regenerates the Pd(0) catalyst, and releases the coupled product.
For example, the Sonogashira coupling of 3-Bromofuro[3,4-b]pyridine-5,7-dione with a terminal alkyne utilizes a Pd(PPh₃)₄ catalyst, a copper(I) co-catalyst, and a base like triethylamine. This reaction efficiently forms a new carbon-carbon bond between the pyridine ring and the alkyne.
| Coupling Reaction | Reagents and Conditions | Product Type |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Triethylamine, THF, 60°C | 3-Alkynyl-furo[3,4-b]pyridine-5,7-dione |
Table 2: Example of Palladium-Catalyzed Coupling on a 3-Bromofuro[3,4-b]pyridine analogue.
Redox Chemistry of the Furo[3,4-b]pyridine Scaffold
The redox chemistry of the furo[3,4-b]pyridine scaffold is an area of interest, particularly concerning the stability and transformation of the dihydrofuran and pyridine rings. The dihydropyridine (B1217469) moiety, if present instead of a fully aromatic pyridine, is susceptible to oxidation to form the corresponding pyridine. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents, such as nitric acid or even air. nih.govresearchgate.netwum.edu.pk This process is thermodynamically favorable as it leads to the formation of a stable aromatic system.
Conversely, the pyridine ring of the furo[3,4-b]pyridine system can undergo reduction, although this is generally more challenging due to the aromatic stability. The electrochemical properties of pyridine and its derivatives have been studied, revealing that reduction potentials are typically very negative. uit.norsc.org The specific redox potentials of this compound would be influenced by the electron-withdrawing bromine atom and the fused dihydrofuran ring, but detailed experimental studies on this specific compound are not widely reported in the literature. The dihydrofuran ring itself can be susceptible to oxidative cleavage under harsh conditions, though it is generally stable under the conditions used for transformations on the pyridine ring.
Oxidative Transformations of the Heterocyclic Core
While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the furo[3,4-b]pyridine core can be inferred from related systems. The dihydrofuran portion of the molecule is susceptible to oxidation, potentially leading to the formation of a lactone. This transformation would involve the oxidation of the furan ring, converting the cyclic ether into a cyclic ester.
Furthermore, the pyridine ring, although generally electron-deficient, can undergo oxidation at the nitrogen atom to form an N-oxide. This transformation is a common reaction for pyridines and can significantly alter the reactivity of the entire heterocyclic system. For instance, palladium-catalyzed oxidative cyclization has been used to synthesize benzofuro[3,2-b]pyridine 1-oxides from 3-phenoxypyridine (B1582220) 1-oxides, highlighting a potential pathway for the formation of N-oxides in related furopyridine systems.
Another potential oxidative pathway could involve the dihydroxylation of the furan ring's double bond, if present in a precursor, or other oxidative cleavage reactions under stronger conditions. The presence of the bromine atom on the pyridine ring would likely influence the regioselectivity of such oxidative processes.
Reductive Pathways and Products
The reduction of the this compound system can be expected to proceed through several pathways, depending on the reducing agent and reaction conditions. A notable transformation observed in a related system is the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate with sodium borohydride (B1222165) in ethanol (B145695) and tetrahydrofuran, which yields a 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one derivative. This suggests a plausible reductive pathway for the furo[3,4-b]pyridine core, where the pyridine ring is partially reduced, and a lactam is formed.
Catalytic hydrogenation presents another viable reductive route. Depending on the catalyst and conditions, this could lead to the reduction of the pyridine ring to a piperidine (B6355638) ring, saturation of the furan ring, or debromination. The selective reduction of one ring over the other would be a key challenge and would depend on the specific catalytic system employed.
Below is a table summarizing potential reductive transformations based on analogous systems.
| Reactant System | Reducing Agent | Product |
| Dimethyl pyridine-2,3-dicarboxylate | Sodium Borohydride | 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one |
This reaction highlights a potential pathway for the reductive cyclization of precursors to form the furo[3,4-b]pyridine skeleton.
Stereochemical Aspects and Regioselectivity in Chemical Reactions
The stereochemistry and regioselectivity of reactions involving this compound are of significant interest for the synthesis of complex, functionalized molecules. The bromine substituent at the 3-position is expected to play a crucial role in directing incoming reagents.
Research on the related 5-bromo-3,4-pyridyne intermediate has provided valuable insights into the regioselectivity of nucleophilic additions. nih.gov It has been demonstrated that the presence of a bromine atom at the C5 position of a 3,4-pyridyne reverses the regioselectivity of nucleophilic attack compared to the unsubstituted pyridyne. nih.gov While the unsubstituted 3,4-pyridyne slightly favors nucleophilic addition at the C4 position, the 5-bromo-3,4-pyridyne directs nucleophiles to attack the C3 position. nih.gov This reversal is attributed to the inductive effect of the electron-withdrawing bromine atom, which polarizes the aryne triple bond. nih.gov
This principle of substituent-directed regioselectivity can be extrapolated to reactions of this compound. For instance, in nucleophilic aromatic substitution reactions, the bromine atom could influence the position of attack by the nucleophile.
The stereochemistry of reactions at the dihydrofuran ring is also a critical consideration. The fused nature of the ring system can lead to high stereoselectivity in reactions such as hydrogenation or epoxidation, where the reagent is likely to approach from the less sterically hindered face of the molecule. In reactions involving the formation of new stereocenters, the existing stereochemistry of the dihydrofuran ring would be expected to direct the stereochemical outcome of the product.
The table below summarizes the regioselectivity observed in the reactions of a related 5-bromo-3,4-pyridyne, which serves as a model for understanding the directing effects of the bromo substituent. nih.gov
| Trapping Agent | Product Ratio (C3:C4 Adduct) |
| N-Methylaniline | 5.8 : 1 |
| Morpholine | 2.9 : 1 |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | Exclusive C3 addition |
| N-tert-Butyl-α-phenylnitrone | 3.3 : 1 |
| 2-Methoxyfuran | 1.7 : 1 |
These findings underscore the significant directing effect of the bromine atom, which is a key consideration in the synthetic applications of this compound. nih.gov
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and advanced analytical characterization data specifically for the compound “this compound” is not publicly available.
While methodologies for characterizing related furo[3,4-b]pyridine and bromo-substituted pyridine derivatives are well-established, specific ¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry data for this particular molecule could not be located. Synthetic procedures and characterization data are available for analogous but structurally distinct compounds, such as 3-Bromofuro[3,4-b]pyridine-5,7-dione and various pyrazolo[3,4-b]pyridines. However, this information does not fall within the strict scope of the requested article, which is to focus solely on this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content inclusions for this specific chemical compound. The necessary primary data for discussion under the requested headings (¹H NMR, ¹³C NMR, 2D NMR, and HRMS analysis) appears to be absent from the referenced sources.
Spectroscopic and Advanced Analytical Characterization Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of this absorption against the wavenumber (cm⁻¹), creating a unique "fingerprint" for the compound.
For 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine, IR spectroscopy can confirm the presence of key structural features. The spectrum would be analyzed for characteristic absorption bands corresponding to its aromatic pyridine (B92270) ring, the dihydrofuran ring's C-O-C ether linkage, the aliphatic C-H bonds of the dihydrofuran moiety, and the C-Br bond. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region; the complex pattern of bands here is unique to the molecule and useful for confirming its identity against a reference standard. libretexts.org
Below is a table summarizing the expected IR absorption frequencies for the primary functional groups in this compound.
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic Ring | =C-H Stretch | 3100-3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1400 | Medium |
| Aliphatic Ether | C-O-C Stretch | 1300-1000 | Strong |
| Alkane Moieties (CH₂) | C-H Stretch | 3000-2850 | Strong |
| Bromo-Aromatic Compound | C-Br Stretch | 650-550 | Medium |
Data sourced from general IR spectroscopy principles. libretexts.orgvscht.cz
Chromatographic Techniques for Separation and Purity Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and separation occurs because components travel at different rates. These methods are indispensable for both the purification of synthesized this compound and the determination of its purity.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org In the synthesis of pyridine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. rsc.org
A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel, which acts as the stationary phase. The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase), such as ethyl acetate (B1210297) and hexanes. rsc.org As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. The separated spots are often visualized under UV light. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components.
Hypothetical TLC Analysis of a Reaction Mixture
| Compound | Rf Value | Mobile Phase System (v/v) | Visualization |
| Starting Material A | 0.65 | 30:70 Ethyl Acetate/Hexane | UV Light |
| Starting Material B | 0.20 | 30:70 Ethyl Acetate/Hexane | UV Light |
| This compound | 0.45 | 30:70 Ethyl Acetate/Hexane | UV Light |
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity, making it the standard for final purity analysis. For compounds like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.
A method for a structurally related compound, Furo[3,4-b]pyridine-5,7-dione, uses a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com A similar system would be effective for analyzing this compound. The compound's purity is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. This HPLC method can also be scaled for preparative separation to isolate highly pure material. sielc.com
Typical HPLC Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" technology because it reduces the use of organic solvents. It combines the advantages of both gas and liquid chromatography, offering fast separations and high efficiency. The technique can be used for both chiral and achiral separations. While specific SFC methods for this compound are not detailed in the available literature, its principles make it a suitable candidate for rapid purity assessment and for preparative-scale purification, where it can significantly reduce solvent waste compared to traditional HPLC.
Following a chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash column chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. rsc.org This technique is a form of preparative liquid chromatography that uses a column packed with a stationary phase, most commonly silica gel. rsc.org
A solvent system, often determined by prior TLC analysis, is chosen to provide good separation. researchgate.net The crude mixture is loaded onto the top of the column, and the mobile phase (eluent) is pushed through the column under moderate pressure. Fractions are collected as they exit the column and are analyzed (e.g., by TLC) to identify those containing the pure product. For pyridine derivatives, common eluent systems include gradients of n-hexane/ethyl acetate or diethyl ether/hexanes. rsc.org
Example Flash Chromatography Purification Protocol
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of 5% to 40% Ethyl Acetate in Hexane |
| Loading Method | Dry loading on silica gel |
| Monitoring | TLC analysis of collected fractions |
Computational and Theoretical Investigations of 3 Bromo 5,7 Dihydrofuro 3,4 B Pyridine
Quantum Chemical Calculations for Energetic and Electronic Properties
Evaluation of Compound Stability and Relative Energies
The stability of 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine can be computationally evaluated by calculating its heat of formation and total energy. These calculations are typically performed using density functional theory (DFT) methods, which offer a good balance between accuracy and computational cost. By comparing the calculated energies with those of isomeric structures or related compounds, a quantitative measure of its relative stability can be established. These theoretical values are instrumental in predicting the feasibility of synthetic routes and the compound's persistence under various conditions.
Tautomeric Equilibrium Analysis
Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds. For this compound, theoretical calculations can predict the relative energies of potential tautomers. By computing the Gibbs free energy of each tautomeric form, the position of the tautomeric equilibrium can be determined. This analysis helps to identify the predominant tautomer under specific conditions, which is essential for interpreting experimental data and predicting the compound's chemical behavior.
Conformational Analysis and Molecular Geometry Studies
The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis, performed through molecular mechanics or quantum chemical calculations, can identify the most stable conformations of the molecule. These studies involve mapping the potential energy surface as a function of bond rotations to locate energy minima. The resulting data on bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's preferred geometry.
Interactive Data Table: Predicted Molecular Geometry
| Parameter | Value |
| C-Br Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| Pyridine (B92270) Ring Planarity | Data not available |
| Furan (B31954) Ring Puckering | Data not available |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. A crucial aspect of this is the characterization of transition states—the high-energy structures that connect reactants and products. Calculating the activation energy, which is the energy difference between the reactants and the transition state, allows for the prediction of reaction rates and the elucidation of the reaction mechanism at a molecular level.
Prediction of Electronic Structure and Reactivity Profiles
The electronic structure of this compound governs its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps to identify the sites most susceptible to electrophilic and nucleophilic attack, respectively. Furthermore, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, offering a predictive guide to its chemical interactions.
Interactive Data Table: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Synthesis of Derivatives and Analogues for Diversified Research Applications
Strategic Modifications at the Bromine Substitution Site
The bromine atom at the 3-position of the furo[3,4-b]pyridine core is a key functional handle for introducing molecular diversity. This site is amenable to various modern cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples on 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine are specific, the principles are well-established in related bromo-substituted heterocyclic systems. For instance, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a bromo-substituted precursor is often used in Buchwald-Hartwig coupling reactions to introduce amine-containing moieties. nih.gov Similarly, palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are standard methods for creating new C-C bonds by reacting the bromo-derivative with appropriate boronic acids, organostannanes, or terminal alkynes, respectively. These transformations enable the introduction of a vast range of substituents, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from the parent bromo compound.
Exploration of Fused Ring System Analogues
Replacing the furan (B31954) ring in this compound with other heterocyclic systems is a powerful strategy for generating structural analogues with potentially novel biological and chemical properties. This approach, known as scaffold hopping, has led to the synthesis of diverse classes of hetero-fused pyridines.
Another approach involves a one-pot, three-component reaction of β-enamino imides, aromatic aldehydes, and malononitrile (or its ester and amide derivatives) promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol (B145695). researchgate.net This method provides a convenient and straightforward route to polysubstituted pyrrolo[3,4-b]pyridine derivatives. researchgate.net The reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with various amines also provides a general pathway to substituted pyrrolo[3,4-b]pyridin-5-ones. beilstein-journals.org
| Reactants | Catalyst | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Aldehydes, Amines, Isocyanides | Ytterbium(III) triflate | Toluene | Microwave Irradiation (65 °C, 100 W) | 20-92% | mdpi.com |
| Aldehydes, Amines, Isocyanides | Scandium(III) triflate | Benzene | Microwave Irradiation (65 °C, 100 W) | Not specified | nih.gov |
Thieno[3,4-b]pyridines, which incorporate a sulfur-containing thiophene ring, represent another important class of analogues. The synthesis of these compounds often involves the construction of the pyridine (B92270) or thiophene ring onto a pre-existing heterocyclic core. A common strategy for functionalizing the thieno[3,4-b]pyridine scaffold involves halogenation at specific positions, such as the 5 and 7 positions, using reagents like N-bromosuccinimide (NBS). These halogenated intermediates are versatile precursors for subsequent nucleophilic substitution reactions to introduce various functional groups, including amines.
Cyclization reactions are also central to the synthesis of thieno-pyridine frameworks. For instance, thieno[2,3-b]pyridine scaffolds can be formed by reacting compounds like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents such as chloroacetone or ethyl chloroacetate. Although this example pertains to a different isomer, the underlying principles of cyclocondensation are applicable to the synthesis of the thieno[3,4-b]pyridine system. These methods highlight the importance of multi-step synthetic sequences involving cyclization and functional group interconversion to access diverse thieno[3,4-b]pyridine derivatives. ekb.eg
Analogues featuring a chromene ring fused to the pyridine system, known as chromeno[3,4-b]pyridines, are of significant interest. Synthetic approaches to this tricyclic system often employ annulation strategies. A DABCO-catalyzed [3+3] annulation between 3-nitro-2H-chromenes and allenoates has been developed as a novel route to 5H-chromeno[3,4-b]pyridine derivatives. nih.gov This method can result in the incorporation of two allenoate units, yielding products in moderate to good yields (30-76%). nih.gov
Another efficient method is the Povarov reaction, a type of aza-Diels-Alder reaction, which can be catalyzed by molecular iodine to construct the 5H-chromeno[3,4-b]pyridine-5-one skeleton. researchgate.net Furthermore, a green, one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives has been achieved through the reaction of 4-chloro-3-formyl coumarin with various compounds having an active methylene (B1212753) group in the presence of triethylamine (Et3N) and ammonium acetate (B1210297) (NH4OAc) in ethanol. researchgate.net High-pressure Q-tube reactors have also been utilized for the efficient synthesis of chromeno[4,3-b]pyridine derivatives via ammonium acetate-mediated cyclocondensation reactions, demonstrating superiority over conventional heating methods. semanticscholar.org
The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active molecules and kinase inhibitors. nih.gov The synthesis of these compounds generally follows two major retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring from a pyridine precursor. mdpi.com
A prevalent method involves the cyclization of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. mdpi.commdpi.com For example, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones in the presence of a ZrCl4 catalyst. mdpi.com A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), provides a switchable synthesis for both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov This approach offers excellent regioselectivity and functional group tolerance. nih.gov Based on rational drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized as potential Tropomyosin receptor kinase (TRK) inhibitors, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine. nih.gov
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenylpyrazole, Unsaturated ketones | ZrCl4 | Cyclization | Two-step procedure from readily available materials. | mdpi.com |
| 5-Aminopyrazoles, Alkynyl aldehydes | Silver, Iodine, or NBS | Cascade 6-endo-dig cyclization | Switchable synthesis of halogenated/non-halogenated products. | nih.gov |
| 5-Aminopyrazole, 1,3-Dicarbonyl compounds | Acidic or basic conditions | Condensation/Cyclization | Widely used, classical approach. | mdpi.com |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS, PMB-Cl, Buchwald-Hartwig coupling reagents | Multi-step synthesis | Used for creating a library of TRK inhibitors. | nih.gov |
The versatility of synthetic chemistry allows for the creation of an even broader range of hetero-fused pyridine systems. These complex polycyclic structures often exhibit unique chemical and biological profiles.
Furo-Pyridine Systems: Beyond the specific [3,4-b] fusion, other isomers like furo[2,3-b]pyridines are accessible. ias.ac.in Synthetic strategies for these systems often involve building the furan ring onto a pre-functionalized pyridine or vice versa. For instance, a palladium(II)-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines, followed by electrophilic cyclization, yields 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in
Pyrimido-Quinoline Systems: More complex fused systems, such as pyrimido[4,5-b]quinolines, are synthesized through multi-step sequences. nih.gov One method involves the condensation of 2-chloro-3-formylquinolines with urea or thiourea under microwave irradiation. nih.gov Another route starts from 2-amino-quinoline-3-carbonitrile derivatives, which can be cyclized with reagents like formamide or phenyl isothiocyanate to build the fused pyrimidine ring. nih.gov
Benzofuro-Furo-Pyridine Systems: Novel and complex heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones have been synthesized. The key step is a tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates in the presence of a strong base like potassium tert-butoxide (t-BuOK). researchgate.net This reaction constructs the fused pyridinone ring in a single, efficient step. researchgate.net
The exploration of these diverse fused-ring systems underscores the modularity and power of modern synthetic organic chemistry in generating novel molecular architectures from fundamental heterocyclic scaffolds.
Development of this compound as a Versatile Synthetic Building Block
The bromine atom at the C3-position of this compound serves as a key functional group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide allows for the introduction of a wide range of substituents, establishing the compound as a valuable and versatile building block.
Key transformations that highlight its utility include:
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating new carbon-carbon bonds by coupling the aryl bromide with various aryl or vinyl boronic acids or their esters. nih.gov This allows for the synthesis of 3-aryl or 3-heteroaryl derivatives, which are crucial for exploring how different aromatic systems impact biological activity. researchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the bromo-scaffold with a diverse range of primary and secondary amines. chemspider.comorganic-chemistry.org This method is instrumental in synthesizing libraries of 3-amino-5,7-dihydrofuro[3,4-b]pyridine derivatives, introducing basic nitrogen atoms that can be critical for molecular interactions, such as hydrogen bonding with biological targets. researchgate.netnih.gov
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples the bromo-intermediate with terminal alkynes, leading to the formation of 3-alkynyl derivatives. researchgate.netorganic-chemistry.org These derivatives can serve as precursors for further transformations or as final compounds where the rigid alkyne linker is used to probe specific binding pockets in proteins.
Stille Coupling: The Stille reaction provides another avenue for C-C bond formation by reacting the bromo-compound with organostannanes. researchgate.net This method is compatible with many functional groups and allows for the introduction of various alkyl, vinyl, and aryl groups.
The strategic application of these cross-coupling reactions enables the systematic modification of the 3-position of the dihydrofuro[3,4-b]pyridine core, facilitating the generation of a large number of analogues from a single, readily accessible intermediate.
Table 1: Exemplary Cross-Coupling Reactions using this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 3-Aryl-5,7-dihydrofuro[3,4-b]pyridines |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | 3-Amino-5,7-dihydrofuro[3,4-b]pyridines |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-5,7-dihydrofuro[3,4-b]pyridines |
Design and Synthesis of Chemically Modifiable Scaffolds for Molecular Target Interaction Studies
The furo[3,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net By utilizing this compound as a starting point, chemists can design and synthesize libraries of compounds with diverse functionalities aimed at specific molecular targets, such as protein kinases.
The design process often involves computational modeling to predict interactions between the designed analogues and the target's binding site. The synthetic strategy then relies on the robust cross-coupling methodologies previously discussed to generate these targeted molecules. For instance, in kinase inhibitor development, the core scaffold often acts as a "hinge-binder," forming hydrogen bonds with the kinase hinge region. nih.gov The substituent introduced at the 3-position via coupling reactions can then be tailored to occupy adjacent hydrophobic pockets or interact with solvent-exposed regions, thereby modulating potency and selectivity.
The synthesis of these chemically modifiable scaffolds allows for:
Systematic SAR Exploration: By creating a matrix of derivatives with varying electronic and steric properties at the 3-position, researchers can systematically probe the requirements for optimal binding and biological activity.
Development of Molecular Probes: Functional groups such as alkynes or azides can be introduced via coupling reactions. These "handles" allow for subsequent orthogonal derivatization, for example, through click chemistry, to attach fluorescent tags or biotin (B1667282) for use in biochemical and cell-based assays. nih.gov
Optimization of Pharmacokinetic Properties: The substituents introduced can be selected to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.
The versatility of the 3-bromo-dihydrofuro[3,4-b]pyridine scaffold, therefore, provides a powerful platform for generating diverse molecular architectures, accelerating the discovery and optimization of novel ligands for a range of biological targets.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Aryl-5,7-dihydrofuro[3,4-b]pyridines |
| 3-Amino-5,7-dihydrofuro[3,4-b]pyridines |
| 3-Alkynyl-5,7-dihydrofuro[3,4-b]pyridines |
Broader Research Applications in Chemical Sciences
Utility as a Core Structure for the Development of Complex Organic Molecules
The furo[3,4-b]pyridine framework, of which 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine is a key derivative, is recognized as a privileged scaffold in synthetic organic chemistry. researchgate.net Heterocyclic compounds based on the pyridine (B92270) ring are fundamental precursors in the synthesis of a wide array of pharmaceuticals and agrochemicals. nih.gov The specific arrangement of the fused furan (B31954) and pyridine rings in this compound provides a rigid, three-dimensional structure that is desirable for creating molecules with specific spatial orientations for biological targeting.
The bromine atom at the 3-position is a particularly important feature, acting as a functional handle for a variety of chemoselective cross-coupling reactions. This allows for the strategic introduction of diverse substituents and the extension of the molecular framework. Synthetic chemists can leverage this reactive site to build more complex, polycyclic structures through methods like metal-mediated couplings. nih.gov For instance, the synthesis of various furo[3,2-b]pyridine (B1253681) derivatives has been achieved through such coupling reactions, highlighting the synthetic tractability of these brominated scaffolds. nih.govresearchgate.net
Furthermore, the dihydro- nature of the pyridine ring in this compound offers additional synthetic possibilities. It can be a precursor to fully aromatized pyridines or can be functionalized to create chiral centers, adding to the molecular diversity that can be achieved from this starting material. Research has demonstrated the synthesis of related 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones, showcasing the utility of the dihydrofuropyridine skeleton as a versatile building block. mdpi.com The ability to readily construct and then functionalize this core structure makes it an efficient starting point for creating libraries of novel compounds for various research and development applications. researchgate.netnih.gov
Exploration in Materials Science for Organic Semiconductors and Advanced Materials
The application of pyridine-based compounds extends into materials science, where they are used as building blocks for advanced materials such as fluoropolymers and fluorinated networks. mdpi.com While direct research on this compound in this domain is nascent, the inherent electronic properties of the furo[3,4-b]pyridine core suggest significant potential. The scaffold contains both an electron-rich furan ring and an electron-deficient pyridine ring, a combination that is of great interest for creating materials with useful electronic and photophysical properties. nih.gov
This electronic push-pull character can be exploited in the design of organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties by modifying the core structure through its bromine handle makes it an attractive candidate for systematic investigation. For example, the synthesis of different derivatives could modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices.
The development of perfluoropyridine-based materials for applications such as proton exchange membranes demonstrates that pyridine heterocycles are viable components in high-performance polymers. mdpi.com The furo[3,4-b]pyridine scaffold offers a different set of electronic and structural characteristics that could lead to novel materials with unique properties, representing a promising, yet underexplored, area of materials science research.
Application in the Chemical Study of Biological Pathways and Molecular Interactions
Furo[3,4-b]pyridine and its isomers are significant scaffolds for developing molecules used to study complex biological processes. researchgate.net The unique geometry and electronic distribution of the furopyridine core make it an effective mimic, or isostere, of other biologically important heterocycles like azaindoles. nih.gov This allows researchers to create molecules that can interact with specific biological targets, such as enzymes and receptors, with high affinity and selectivity.
A prominent application is in the field of kinase inhibitor research. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The furopyridine core has proven to be an excellent "hinge-binding" template, which is a critical interaction for many kinase inhibitors. nih.gov By using this compound as a starting point, chemists can synthesize derivatives to probe the structure-activity relationships (SAR) of kinase inhibition. These studies help to elucidate the specific molecular interactions between the inhibitor and the kinase, providing valuable information about the enzyme's active site and mechanism of action.
Beyond kinases, furopyridine derivatives have been developed as modulators of other important signaling routes, such as the Hedgehog pathway. nih.govresearchgate.net The ability to create potent and selective molecules based on this scaffold allows for precise chemical intervention in these pathways, helping to unravel their complex roles in both healthy and diseased states.
Development of Chemical Probes for Receptor and Enzyme Research
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or organismal context. mskcc.orgnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery and for fundamental biological research. rsc.org The furo[3,4-b]pyridine scaffold is an excellent starting point for the creation of such probes.
The key to a good chemical probe is having a well-characterized interaction with its target and a "handle" for attaching other functionalities, such as fluorescent dyes or biotin (B1667282) tags, without disrupting its binding. The bromine atom on this compound is an ideal chemical handle for this purpose. It allows for the covalent attachment of reporter tags through various cross-coupling reactions.
For example, a derivative of the isomeric furo[3,2-b]pyridine has been identified as a quality chemical probe for studying cdc-like kinases (CLKs). researchgate.net This demonstrates the utility of the general furopyridine scaffold in this application. By synthesizing tagged versions of a furo[3,4-b]pyridine-based inhibitor, researchers can perform a variety of experiments, including:
Fluorescence Microscopy: Visualizing the subcellular localization of the target protein.
Flow Cytometry: Quantifying target engagement in a population of cells.
Proteomics: Identifying the on- and off-targets of the molecule within the entire proteome. mskcc.org
This ability to create a "toolbox" of chemical probes from a single core scaffold like this compound makes it an exceptionally valuable compound for advancing our understanding of enzyme and receptor biology. mskcc.org
Q & A
Q. What are the common synthetic routes to access 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine?
The synthesis of fused furopyridine derivatives often involves cyclization strategies. For example, diazotized 3-aminoaryl ethers can undergo cyclization in the presence of copper powder to form the furo[3,4-b]pyridine core . Alternatively, ring-opening and closure reactions using precursors like 5-amino-3-methyl-1H-pyrazole with dicarbonyl compounds can generate the dihydrofuropyridine structure . Bromination at the 3-position is typically achieved via electrophilic substitution or halogen exchange reactions under controlled conditions.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- H NMR : Signals for aromatic protons in the pyridine and furan rings appear in the δ 7.0–8.5 ppm range, with coupling constants indicating ring fusion patterns. The bromine substituent causes deshielding of adjacent protons .
- C NMR : Resonances for carbonyl carbons (if present) and aromatic carbons are critical for verifying the fused ring system .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak and isotopic pattern consistent with bromine (Br/Br) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Polar aprotic solvents like THF or 1,2-dimethoxyethane are preferred for their ability to stabilize intermediates. Reactions often require inert atmospheres (N or Ar) to prevent oxidation. For example, cyclization reactions using copper powder proceed efficiently at 60–80°C , while bromination may necessitate lower temperatures (0–5°C) to control regioselectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Yield optimization involves:
- Catalyst Screening : Transition metals (e.g., Pd, Cu) enhance cross-coupling steps. For instance, Pd(dba) with dppp ligands improves Suzuki-Miyaura coupling efficiency in related pyrazolo[3,4-b]pyridines .
- Purification Methods : Silica gel chromatography with gradient elution (hexane/EtOAc) resolves closely related byproducts .
- Temperature Control : Gradual addition of reagents (e.g., nitric acid for nitration) minimizes side reactions . Reported yields for analogous compounds range from 36% to 75%, depending on stepwise refinement .
Q. What strategies address contradictions in spectroscopic data for dihydrofuropyridine derivatives?
Discrepancies in NMR coupling constants or unexpected resonance splitting may arise from:
- Conformational Flexibility : Dynamic effects in the dihydrofuran ring can be resolved via variable-temperature NMR .
- Impurity Profiling : LC-MS or HPLC identifies side products (e.g., over-brominated species) that distort spectral interpretations .
- X-ray Crystallography : Absolute configuration determination resolves ambiguities in stereochemical assignments .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The 3-bromo group serves as a versatile handle for:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines introduces nitrogen-based functionalities .
- Sonogashira Coupling : Reaction with alkynes generates ethynyl-substituted derivatives for further cyclization .
- Halogen Exchange : Bromine can be replaced with iodine (Finkelstein reaction) to enhance electrophilicity in subsequent steps .
Q. What computational methods predict the thermodynamic stability of dihydrofuropyridine derivatives?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level assess:
- Ring Strain : Energy minimization of the fused furan-pyridine system .
- Reaction Pathways : Transition state analysis for bromination or ring-opening steps .
- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability calculations guide applications in materials science .
Methodological Considerations
- Green Synthesis : Meglumine-catalyzed multicomponent reactions offer eco-friendly alternatives for generating pyrazolo[3,4-b]pyridine analogs, with potential adaptation to dihydrofuropyridines .
- Enantioselective Synthesis : Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization, achieving >85% enantiomeric excess in related systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
